[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate is a useful research compound. Its molecular formula is C21H26N4O6 and its molecular weight is 430.461. The purity is usually 95%.
BenchChem offers high-quality [2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Cascade Transformations
The study by Ukhin et al. (2015) explores cascade transformations involving aminophenylamino compounds, demonstrating complex reaction pathways that could be relevant to understanding the synthesis and potential transformations of the queried compound. This research offers insight into the chemical behavior of pyrimidine derivatives, which could be applicable to the compound of interest (Ukhin et al., 2015).
Novel Product Reactions
Quiroga et al. (2002) describe the unexpected products of reactions between 6-aminopyrimidines and 3-formylchromone, highlighting the unpredictability and complexity of reactions involving pyrimidine derivatives. This study may offer insights into the reactivity and potential applications of the queried compound in generating novel structures (Quiroga et al., 2002).
Antiplasmin Drug Analogs
Isoda et al. (1980) investigated aza analogs of 4-aminomethylbenzoic acid for new antiplasmin drugs. This research provides a perspective on the medicinal chemistry applications of pyrimidine and its analogs, which could extend to the scientific research applications of the queried compound (Isoda et al., 1980).
Facile Preparation of Isochromenones
Opatz and Ferenc (2005) discuss a multicomponent reaction leading to isochromenones, illustrating the potential for synthesizing complex organic compounds from simpler precursors. This methodological approach could be relevant to synthesizing or modifying the queried compound for specific scientific applications (Opatz & Ferenc, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4,6-dihydroxypyrimidines, have been found to inhibit immune-activated nitric oxide production . This suggests that the compound might interact with enzymes or receptors involved in immune response and nitric oxide production.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets by binding to specific sites, thereby altering their function. This could lead to changes in cellular processes, such as immune response or nitric oxide production .
Biochemical Pathways
The compound may affect several biochemical pathways. Given its potential role in inhibiting nitric oxide production, it might impact the nitric oxide signaling pathway . Nitric oxide is a key signaling molecule involved in many physiological and pathological processes. Alterations in this pathway could have downstream effects on immune response, inflammation, and other cellular functions.
Pharmacokinetics
Similar compounds are known to exhibit various pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
Based on the potential inhibition of nitric oxide production, it could lead to changes in immune response and inflammation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other drugs, the patient’s health status, and genetic factors.
properties
IUPAC Name |
[2-[(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6/c1-3-5-11-24(17-18(22)25(10-4-2)21(30)23-19(17)28)16(27)13-31-20(29)15-8-6-14(12-26)7-9-15/h6-9,12H,3-5,10-11,13,22H2,1-2H3,(H,23,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRFIUYCMZSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=C(N(C(=O)NC1=O)CCC)N)C(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate |
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